molecular formula C8H9ClF2N2 B580777 2-(3,4-Difluorophenyl)acetimidamide hydrochloride CAS No. 1263285-11-5

2-(3,4-Difluorophenyl)acetimidamide hydrochloride

Cat. No.: B580777
CAS No.: 1263285-11-5
M. Wt: 206.621
InChI Key: MZOUMKGLHCPTGV-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)acetimidamide hydrochloride is a chemical compound with the molecular formula C8H9ClF2N2. It is a fluorinated building block used in various chemical syntheses and research applications. The compound is characterized by the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)acetimidamide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3,4-difluorobenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to an imine intermediate by reacting with an amine under acidic conditions.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Formation of Acetimidamide: The amine is reacted with an acylating agent to form the acetimidamide.

    Hydrochloride Formation: Finally, the acetimidamide is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)acetimidamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(3,4-Difluorophenyl)acetimidamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of fluorinated compounds on biological activity.

    Medicine: It may be explored for its potential therapeutic properties, including its use in drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)acetimidamide hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorophenyl)acetimidamide hydrochloride
  • 2-(3,4-Dimethylphenyl)acetimidamide hydrochloride
  • 2-(3,4-Difluorophenyl)acetamide

Uniqueness

2-(3,4-Difluorophenyl)acetimidamide hydrochloride is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(3,4-difluorophenyl)ethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2.ClH/c9-6-2-1-5(3-7(6)10)4-8(11)12;/h1-3H,4H2,(H3,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOUMKGLHCPTGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=N)N)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677416
Record name (3,4-Difluorophenyl)ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263285-11-5
Record name (3,4-Difluorophenyl)ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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